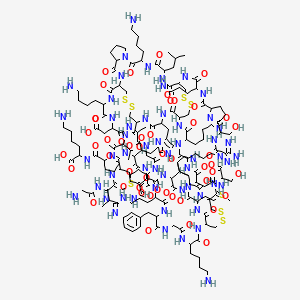
卡利毒素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kaliotoxin is a neurotoxin derived from the venom of the Moroccan scorpion, Androctonus mauretanicus mauretanicus . It is a 4-kDa polypeptide chain composed of 38 amino acids with the molecular formula C171H283N55O49S8 . Kaliotoxin inhibits potassium flux through the Kv1.3 voltage-gated potassium channel and calcium-activated potassium channels by physically blocking the channel entrance and inducing a conformational change in the potassium selectivity filter of the channel .
科学研究应用
Kaliotoxin has several scientific research applications, particularly in the fields of neurobiology and immunology. It is used to study the function and structure of potassium channels, as well as their role in various physiological processes . Kaliotoxin has been shown to ameliorate disease in rat models of multiple sclerosis and bone resorption due to periodontitis by blocking Kv1.3 channels . Additionally, kaliotoxin is used to investigate the neuroprotective effects of insulin on immuno-inflammatory and systemic disorders .
作用机制
Target of Action
Kaliotoxin (KTX) primarily targets the Kv1.3 voltage-gated potassium channel and calcium-activated potassium channels (BK channels) . These channels play a crucial role in several regulatory processes, including neurotransmitter release, heart rate, insulin secretion, and smooth muscle contraction . Kv1.3 channels are particularly important in regulating the function of effector memory T cells, which are implicated in many autoimmune disorders .
Mode of Action
KTX inhibits potassium flux through its target channels by physically blocking the channel entrance and inducing a conformational change in the potassium-selectivity filter of the channel . The toxin binds to the external vestibule of the channel, and a critical lysine residue (K27) protrudes into the pore and plugs it . The positively charged amino-group of the K27 chain fits into the selectivity filter near the G77 chain (Glycine) of the channel, causing a conformational change . This results in the pore being blocked by a direct plug into the pore region of the channel and a conformational change in the selectivity filter .
Biochemical Pathways
The primary biochemical pathway affected by KTX is the potassium ion flow through Kv1.3 and BK channels . By blocking these channels, KTX disrupts the normal flow of potassium ions, which can affect various physiological processes, including neurotransmitter release, heart rate, insulin secretion, and smooth muscle contraction . In particular, the blockade of Kv1.3 channels by KTX can ameliorate disease in rat models of multiple sclerosis and bone resorption due to periodontitis .
Result of Action
The primary result of KTX’s action is the inhibition of potassium flux through Kv1.3 and BK channels . This can lead to changes in cell membrane potential and disrupt various physiological processes, including neurotransmitter release, heart rate, insulin secretion, and smooth muscle contraction . In the context of autoimmune disorders, the blockade of Kv1.3 channels by KTX can ameliorate disease symptoms .
生化分析
Biochemical Properties
Kaliotoxin inhibits potassium flux through the Kv1.3 voltage-gated potassium channel and calcium-activated potassium channels by physically blocking the channel-entrance and inducing a conformational change in the K+ selectivity filter of the channel .
Cellular Effects
Kaliotoxin influences cell function by controlling several regulating processes, including neurotransmitter release, heart rate, insulin secretion, and smooth muscle contraction . It also plays a critical role in regulating the function of effector memory T cells, the subset implicated in many autoimmune disorders .
Molecular Mechanism
Kaliotoxin exerts its effects at the molecular level by binding to the external vestibule of the channel, and a critical lysine residue (K27), protrudes into the pore and plugs it . The positively charged amino-group of the K27 chain fits into the selectivity filter near the G77 chain (Glycine) of the channel, causing a conformational change of the channels´ selectivity filter .
Temporal Effects in Laboratory Settings
Its ability to inhibit potassium channels and induce conformational changes in the selectivity filter of the channel is well-documented .
Dosage Effects in Animal Models
In animal models, Kaliotoxin has been shown to facilitate cognitive processes by the blockage of Kv1.1 or Kv1.3 channels
Metabolic Pathways
It is known to interact with Kv1.3 voltage-gated potassium channels and calcium-activated potassium channels .
准备方法
Kaliotoxin was originally purified from the venom of the Moroccan scorpion . The synthetic preparation of kaliotoxin involves the chemical synthesis of peptides followed by native chemical ligation. This method allows for the production of a racemic mixture of D- and L-kaliotoxin synthetic protein molecules . The peptides are synthesized separately and then ligated together in a ‘one pot’ reaction to form the complete kaliotoxin molecule .
化学反应分析
Kaliotoxin primarily interacts with potassium channels, specifically the Kv1.3 voltage-gated potassium channel and calcium-activated potassium channels . The toxin binds to the external vestibule of the channel, and a critical lysine residue (K27) protrudes into the pore and plugs it . This interaction causes a conformational change in the selectivity filter of the channel, effectively blocking potassium flux . The major product of this reaction is the blocked potassium channel, which leads to the inhibition of potassium ion flow.
相似化合物的比较
Kaliotoxin shares a large homology with other scorpion-derived toxins such as iberiotoxin from Buthus tumulus, charybdotoxin from Leiurus quinquestriatus, and noxiustoxin from Centruroides noxius . These toxins also inhibit potassium channels, but kaliotoxin is unique in its specific interaction with the Kv1.3 voltage-gated potassium channel and calcium-activated potassium channels . The critical lysine residue (K27) in kaliotoxin is essential for its high-affinity binding and blocking activity .
属性
IUPAC Name |
6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50,56-bis(hydroxymethyl)-4-(1H-imidazol-4-ylmethyl)-21-methyl-89-(2-methylpropyl)-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C171H283N55O49S8/c1-13-89(8)134(222-148(253)101(48-50-130(237)238)204-163(268)132(87(4)5)220-126(233)72-178)165(270)212-110(70-125(181)232)153(258)221-133(88(6)7)164(269)203-97(39-20-26-56-175)144(249)216-117-82-281-278-79-114-154(259)201-103(52-65-277-12)147(252)210-109(69-124(180)231)152(257)199-98(42-29-59-187-170(182)183)140(245)197-96(38-19-25-55-174)143(248)215-116-81-280-279-80-115(217-145(250)100(47-49-123(179)230)202-160(265)120-44-32-62-225(120)167(272)113(78-228)196-129(236)76-191-138(243)112(77-227)213-158(117)263)156(261)207-106(66-86(2)3)150(255)205-104(40-21-27-57-176)166(271)224-61-31-45-121(224)162(267)219-118(83-282-283-84-119(218-151(256)108(209-157(116)262)68-93-73-186-85-192-93)159(264)223-135(91(10)229)168(273)226-63-33-46-122(226)161(266)206-105(169(274)275)41-22-28-58-177)155(260)200-95(37-18-24-54-173)141(246)211-111(71-131(239)240)149(254)193-90(9)136(241)189-74-127(234)195-102(51-64-276-11)146(251)198-99(43-30-60-188-171(184)185)142(247)208-107(67-92-34-15-14-16-35-92)137(242)190-75-128(235)194-94(139(244)214-114)36-17-23-53-172/h14-16,34-35,73,85-91,94-122,132-135,227-229H,13,17-33,36-72,74-84,172-178H2,1-12H3,(H2,179,230)(H2,180,231)(H2,181,232)(H,186,192)(H,189,241)(H,190,242)(H,191,243)(H,193,254)(H,194,235)(H,195,234)(H,196,236)(H,197,245)(H,198,251)(H,199,257)(H,200,260)(H,201,259)(H,202,265)(H,203,269)(H,204,268)(H,205,255)(H,206,266)(H,207,261)(H,208,247)(H,209,262)(H,210,252)(H,211,246)(H,212,270)(H,213,263)(H,214,244)(H,215,248)(H,216,249)(H,217,250)(H,218,256)(H,219,267)(H,220,233)(H,221,258)(H,222,253)(H,223,264)(H,237,238)(H,239,240)(H,274,275)(H4,182,183,187)(H4,184,185,188) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRARWAGTAUYUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCCN)CC7=CC=CC=C7)CCCNC(=N)N)CCSC)C)CC(=O)O)CCCCN)CCCCN)CC(C)C)NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC(=O)CNC(=O)C(NC1=O)CO)CO)CCC(=O)N)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C171H283N55O49S8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4150 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145199-73-1 |
Source


|
| Record name | 145199-73-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

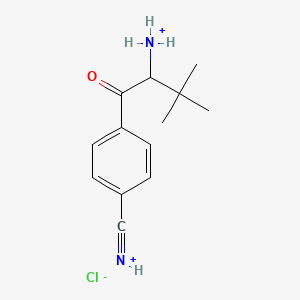
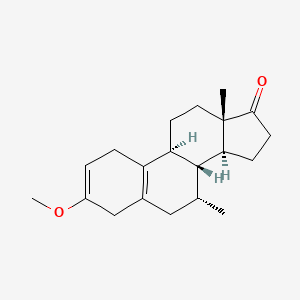
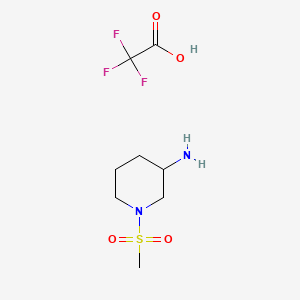
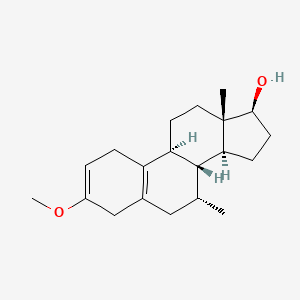

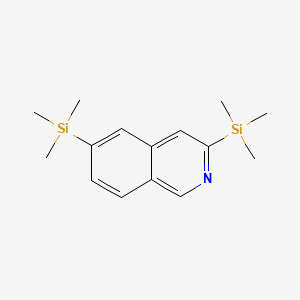
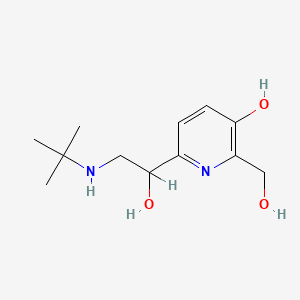
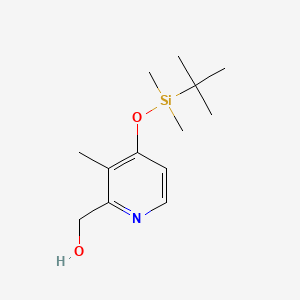
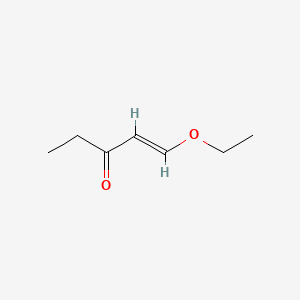
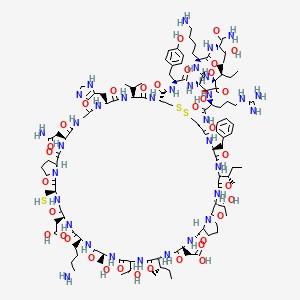
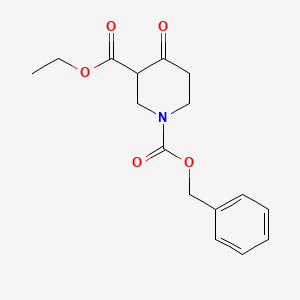
![diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate](/img/structure/B585732.png)
